An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel tertiary alcohol, 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and property evaluation. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven methodologies. The central thesis is that a thorough understanding and early characterization of physicochemical properties are paramount for assessing the drug-like potential and guiding the development of new chemical entities.[1][2][3][4]
Introduction: Compound Rationale and Significance
1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol is a unique molecule integrating three key structural motifs: a 2-bromopyridine ring, a phenyl group, and a chiral tertiary alcohol center. Each of these components imparts distinct properties that are of significant interest in medicinal chemistry and drug discovery.
-
The Bromopyridine Moiety: The pyridine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[5] The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which allows for the systematic exploration of chemical space to optimize target affinity and pharmacokinetic profiles.[5][6]
-
The Phenyl Group and Tertiary Alcohol: The 1-phenylethan-1-ol core introduces a defined three-dimensional structure with a chiral center. Chirality is a critical aspect of drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The tertiary alcohol can act as both a hydrogen bond donor and acceptor, influencing solubility and target binding.
The combination of these features makes 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol a promising scaffold for the development of novel therapeutics. However, its potential can only be realized through a meticulous evaluation of its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[3][5]
Synthesis and Purification
A robust and scalable synthetic route is fundamental for producing the high-quality material required for thorough investigation. Based on established organic chemistry principles, a Grignard reaction is the most direct and logical approach for the synthesis of this tertiary alcohol.[7][8][9]
Proposed Synthetic Workflow
The synthesis involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to a suitable ketone precursor, 1-(2-Bromopyridin-3-yl)ethan-1-one.
Detailed Experimental Protocol (Exemplary)
-
Preparation of Grignard Reagent (if not commercially available): To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.
-
Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-(2-Bromopyridin-3-yl)ethan-1-one in anhydrous THF and add it dropwise to the stirred Grignard solution. The reaction is typically exothermic.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude tertiary alcohol using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar byproducts and polar impurities.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range.[11] The hydroxyl (-OH) proton itself often presents as a broad singlet, which can be exchanged with D₂O, confirming its identity.[11] Aromatic protons of the phenyl and bromopyridine rings will appear in the downfield region (typically 7.0-8.5 ppm). The methyl (CH₃) group will be an upfield singlet. Based on data for 1-phenylethanol, the methyl protons would appear around 1.5 ppm, and the aromatic protons between 7.2-7.4 ppm.[12][13][14]
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton. The carbon bearing the hydroxyl group is expected in the 65-85 ppm range. Aromatic carbons will resonate between 110-160 ppm. The chemical shifts of the pyridine ring carbons are sensitive to the position of the nitrogen and the bromine substituent.[15][16][17]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, further confirming the structure.
-
Molecular Ion Peak: Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11] The loss of the methyl group (M-15) or the phenyl group (M-77) are also plausible fragmentation routes. The fragmentation of benzyl alcohol typically shows a molecular ion at m/z=108, with major fragments at m/z=91 (loss of -OH) and m/z=77 (phenyl cation).[18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the final compound.[20][21][22][23][24]
-
Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode for molecules of this polarity. A C18 column is a standard choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good resolution of the main peak from any impurities.
-
Detection: A UV detector is suitable as both the pyridine and phenyl rings are strong chromophores. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity.
-
Purity Analysis: The purity is determined by integrating the area of all peaks in the chromatogram. The area of the main product peak as a percentage of the total area of all peaks gives the purity level. A purity of >95% is generally required for in-vitro biological assays.
Core Physicochemical Properties
The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties.[1][2][4][5] These properties dictate how a compound will behave in a biological system.
Melting Point (MP)
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Pure crystalline substances typically have a sharp melting range.
-
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
| Property | Predicted/Exemplary Value | Method |
| Melting Point | Solid at room temperature | Capillary Method |
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical as only the neutral, unionized form of a drug can passively diffuse across biological membranes.
-
Causality and Prediction: For 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol, the pyridine nitrogen is the primary basic center. The pKa of pyridine is approximately 5.2. Electron-withdrawing substituents, like bromine, generally decrease the basicity (lower the pKa) of the pyridine nitrogen. Therefore, the pKa of the title compound is expected to be lower than 5.2. Computational methods or UV-spectrophotometric titration can be used for an accurate determination.[25][26][27]
-
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
-
| Property | Predicted/Exemplary Value | Method |
| pKa (conjugate acid) | ~ 3.5 - 4.5 | Potentiometric Titration |
Lipophilicity (logP/logD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[28] It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
-
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with a pH 7.4 buffer and vice-versa.
-
Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD₇.₄ as log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[29][30]
-
| Property | Predicted/Exemplary Value | Method |
| cLogP (calculated) | 2.5 - 3.5 | Computational |
| LogD at pH 7.4 | 2.5 - 3.5 | Shake-Flask Method |
Aqueous Solubility
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature. It is a critical property for oral absorption and for the preparation of formulations for in-vivo studies.[31][32][33][34][35]
-
Experimental Protocol: Thermodynamic Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a calibrated HPLC-UV method.
-
| Property | Predicted/Exemplary Value | Method |
| Thermodynamic Solubility | Low to moderate (µg/mL range) | Shake-Flask Method |
Conclusion and Future Directions
This guide has outlined a comprehensive, methodology-focused approach to understanding the physicochemical properties of 1-(2-Bromopyridin-3-yl)-1-phenylethan-1-ol. While specific experimental data for this molecule remains to be published, the protocols and predictive analyses presented here provide a solid foundation for its scientific investigation. The interplay of its bromopyridine, phenyl, and tertiary alcohol functionalities suggests a molecule of significant synthetic and medicinal potential.
The next logical steps for any research program involving this compound would be to execute the described synthesis and purification protocols, followed by rigorous analytical characterization and the experimental determination of its pKa, logD, and aqueous solubility. These empirical data points are indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), which will ultimately guide the optimization of this scaffold into a viable drug candidate.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]
- Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424.
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). Journal of Pharmaceutical Sciences & Research.
- G.M., K., & I., V. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 2(4), 535-50.
-
Navigating HPLC Method Development: Tips for Success. American Pharmaceutical Review. [Link]
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(3), 437-442.
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]
- KURFURST, A., & TdKA&quo, P. (1983). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES.
- Leeson, P. D., & Springthorpe, B. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(8), 1245-1260.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012, January 27). Walsh Medical Media.
-
Running Rowan's pKa Prediction Workflow. YouTube. [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Mas, V., & Villa, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry. A, 110(49), 13291-7.
- Mas, V., & Villa, M. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024, May 8). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
-
Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]
-
Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. (2026, January 25). YouTube. [Link]
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
- Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Pointer, R. D., & Berg, M. A. G. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
-
Grignard Reaction. Organic Chemistry Portal. [Link]
- Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragment
-
LogP/D. Cambridge MedChem Consulting. [Link]
- Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
1-Phenylethanol H-NMR.pdf. Scribd. [Link]
- In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io.
- Benzyl alcohol mass spectrum fragment
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K.
-
Thermodynamic Solubility Assay. Evotec. [Link]
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025, August 6).
- LogP / LogD shake-flask method v1.
- Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Fluid Phase Equilibria, 471, 111-120.
-
ADME Solubility Assay. BioDuro. [Link]
-
Mass Spectroscopy. University of Calgary. [Link]
-
1-Phenylethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- Figure S28: 1 H NMR spectrum for 1-phenylethanol and acetophenone.
- Laser ionization mass spectrum of benzoic acid and benzyl alcohol...
-
Lipophilicity Services. Evotec. [Link]
- Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). YouTube. [Link]
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CCCC 1984, Volume 49, Issue 10, Abstracts pp. 2393-2399 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 18. brainly.in [brainly.in]
- 19. researchgate.net [researchgate.net]
- 20. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. asianjpr.com [asianjpr.com]
- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. bcc.bas.bg [bcc.bas.bg]
- 26. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. researchgate.net [researchgate.net]
- 30. diposit.ub.edu [diposit.ub.edu]
- 31. enamine.net [enamine.net]
- 32. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 33. protocols.io [protocols.io]
- 34. evotec.com [evotec.com]
- 35. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
